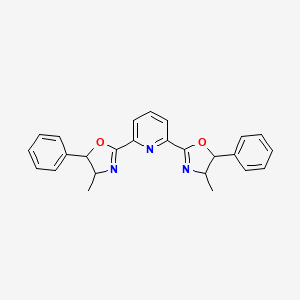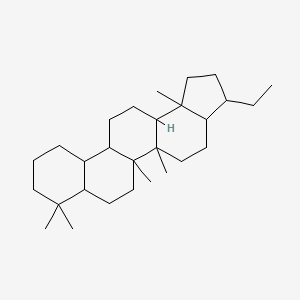
Dihydrobonducellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrobonducellin is a homoflavonoid compound with the chemical formula C₁₇H₁₆O₄. It is known for its immunomodulatory and anti-inflammatory properties. This compound has been isolated from various plant sources and has shown potential in inhibiting cell growth and the production of interleukin-2 and interferon-gamma in peripheral blood mononuclear cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydrobonducellin can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. The specific conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The extraction process may use solvents like ethanol or methanol to isolate the compound from plant material. The purified compound is then subjected to further chemical reactions to enhance its yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dihydrobonducellin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Dihydrobonducellin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying flavonoid chemistry.
Biology: The compound’s ability to modulate immune responses makes it valuable in immunological studies.
Medicine: this compound’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Mecanismo De Acción
The mechanism by which dihydrobonducellin exerts its effects involves the inhibition of key signaling pathways in immune cells. It inhibits the production of interleukin-2 and interferon-gamma by blocking the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors. This leads to a reduction in the expression of pro-inflammatory cytokines and mediators .
Comparación Con Compuestos Similares
Bonducellin: Another homoflavonoid with similar immunomodulatory properties.
Quercetin: A flavonoid known for its antioxidant and anti-inflammatory effects.
Kaempferol: A flavonoid with anti-cancer and anti-inflammatory properties.
Uniqueness: Dihydrobonducellin is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other flavonoids. Its ability to inhibit both interleukin-2 and interferon-gamma production distinguishes it from similar compounds, making it a valuable candidate for further research and development .
Propiedades
IUPAC Name |
7-hydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-9-13(18)4-7-15(16)17(12)19/h2-7,9,12,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRZVWKJRYPHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=C(C2=O)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)

![Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate](/img/structure/B12107049.png)






![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)

![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)


